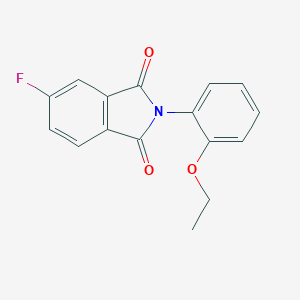![molecular formula C20H20ClN3O2S B258751 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide, also known as CT-1, is a novel small molecule that has gained significant attention in scientific research. It belongs to the class of thiophene carboxamide derivatives and has shown promising results in various studies.
作用机制
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms. In addition, this compound has been shown to modulate the activity of several enzymes and signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT. These mechanisms contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound also inhibits the expression of COX-2, an enzyme that plays a key role in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and reduce the growth and metastasis of tumors. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in neurons. These effects suggest that this compound has a wide range of potential therapeutic applications.
实验室实验的优点和局限性
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. It has low solubility in water and requires the use of organic solvents for administration. This compound can also be toxic at high concentrations, and the optimal dose for different applications needs to be determined.
未来方向
There are several future directions for the study of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in clinical trials for various diseases, including cancer and neurodegenerative disorders. The mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. In addition, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its clinical relevance. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.
合成方法
The synthesis of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide involves the reaction of 2-chlorobenzaldehyde, ethyl cyanoacetate, and thiophene-2-carboxylic acid with diethylamine and methylamine. The reaction takes place in the presence of a base and a catalyst, and the product is obtained after purification and recrystallization. The yield of the reaction is around 50%, and the purity of the product is more than 98%. The synthesis method of this compound is well-established and has been reported in several research articles.
科学研究应用
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. These findings suggest that this compound has a wide range of therapeutic potential and warrants further investigation.
属性
分子式 |
C20H20ClN3O2S |
|---|---|
分子量 |
401.9 g/mol |
IUPAC 名称 |
5-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-4-24(5-2)20(26)18-13(3)15(12-22)19(27-18)23-17(25)11-10-14-8-6-7-9-16(14)21/h6-11H,4-5H2,1-3H3,(H,23,25)/b11-10+ |
InChI 键 |
MQYJPIQZBPTUMU-ZHACJKMWSA-N |
手性 SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl)C#N)C |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
规范 SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)



![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)

![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)

![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)